molecular formula C27H27NO4Se B13152669 Fmoc-HomoSec(pMeBzl)-OH

Fmoc-HomoSec(pMeBzl)-OH

Cat. No.: B13152669
M. Wt: 508.5 g/mol
InChI Key: CYMKQJKTFFDJGL-VWLOTQADSA-N
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Description

Fmoc-HomoSec(pMeBzl)-OH: is a synthetic compound used in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids. The compound also includes a homoserine (HomoSec) residue with a para-methylbenzyl (pMeBzl) side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-HomoSec(pMeBzl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of homoserine is protected using the Fmoc group. This is usually achieved by reacting homoserine with Fmoc-Cl in the presence of a base such as triethylamine.

    Introduction of the Side Chain: The para-methylbenzyl side chain is introduced through a substitution reaction, where the hydroxyl group of homoserine is replaced by the para-methylbenzyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the para-methylbenzyl side chain.

    Reduction: Reduction reactions can target the Fmoc protecting group, leading to its removal.

    Substitution: The hydroxyl group of homoserine can be substituted with various side chains, including the para-methylbenzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to remove the Fmoc group.

    Substitution: Substitution reactions often require the presence of a base and a suitable leaving group.

Major Products:

    Oxidation: Oxidized derivatives of the para-methylbenzyl side chain.

    Reduction: Deprotected homoserine derivatives.

    Substitution: Homoserine derivatives with various side chains.

Scientific Research Applications

Chemistry: Fmoc-HomoSec(pMeBzl)-OH is used in the synthesis of peptides and proteins

Biology: In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

Medicine: Peptides containing homoserine residues are investigated for their potential therapeutic applications, including as enzyme inhibitors and receptor agonists/antagonists.

Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs and in the biotechnology industry for the production of synthetic peptides.

Mechanism of Action

The mechanism of action of peptides synthesized using Fmoc-HomoSec(pMeBzl)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with proteins, enzymes, or receptors through specific binding interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

    Fmoc-HomoSer(tBu)-OH: Contains a tert-butyl side chain instead of the para-methylbenzyl group.

    Fmoc-HomoThr(tBu)-OH: Contains a threonine residue with a tert-butyl side chain.

    Fmoc-HomoCys(Trt)-OH: Contains a cysteine residue with a trityl side chain.

Uniqueness: Fmoc-HomoSec(pMeBzl)-OH is unique due to its specific side chain, which can impart distinct chemical and biological properties to the peptides synthesized using this compound. The para-methylbenzyl group can influence the hydrophobicity, steric properties, and reactivity of the peptide.

Properties

Molecular Formula

C27H27NO4Se

Molecular Weight

508.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid

InChI

InChI=1S/C27H27NO4Se/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1

InChI Key

CYMKQJKTFFDJGL-VWLOTQADSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[Se]CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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